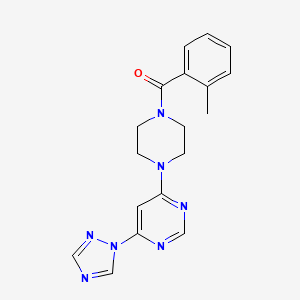

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(o-tolyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a pyrimidine ring, a piperazine ring, and a tolyl group. These functional groups suggest that this compound could have interesting chemical properties and potential applications, particularly in medicinal chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the specific reactions used to introduce each functional group and the order in which they are introduced .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure suggests that it could have a fairly rigid and complex three-dimensional shape .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of its various functional groups. For example, the triazole and pyrimidine rings might participate in nucleophilic substitution reactions, while the piperazine ring might undergo alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .Scientific Research Applications

Anticancer Properties

The synthesis and evaluation of novel 1,2,4-triazole derivatives have revealed their potential as promising anticancer agents . Specifically, compounds derived from this structure have demonstrated cytotoxic activity against human cancer cell lines, including MCF-7, Hela, and A549. Notably, compounds 7d, 7e, 10a, and 10d exhibited cytotoxic activity below 12 μM against the Hela cell line. Additionally, these derivatives showed selectivity against cancerous cells while sparing normal cells.

Antifungal Activity

Triazole analogues, including those containing alkynyl side chains, have been investigated for their antifungal properties. While the specific compound was not directly studied, it belongs to the same class of heterocyclic compounds. Further exploration in this area could reveal its potential as an antifungal agent .

Cytotoxicity Against Various Cancer Cell Lines

One of the triazole derivatives (notably compound 2) has demonstrated effective cytotoxic activity against various cancer cell lines, with IC50 values in the nanomolar range . Although this specific compound was not mentioned, its structural similarity suggests a similar potential.

Molecular Docking Studies

Understanding the binding modes of these derivatives is crucial for drug development. Molecular docking studies have been conducted to explore their interactions with the aromatase enzyme, a possible target. These insights can guide further optimization and design of potent anticancer agents .

Structure-Activity Relationship (SAR) Studies

Researchers often perform SAR studies to correlate structural modifications with biological activity. Investigating how specific substitutions or functional groups impact the compound’s efficacy can guide rational drug design.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2-methylphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O/c1-14-4-2-3-5-15(14)18(26)24-8-6-23(7-9-24)16-10-17(21-12-20-16)25-13-19-11-22-25/h2-5,10-13H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPKJFAUXHGGAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(o-tolyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-2-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2363697.png)

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2363702.png)

![6-(4-Chlorophenyl)-2-[1-(2-cyclopropylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2363703.png)

![4-tert-butyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2363708.png)

![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2363709.png)

![6-(propan-2-yl)-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2363712.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2363718.png)